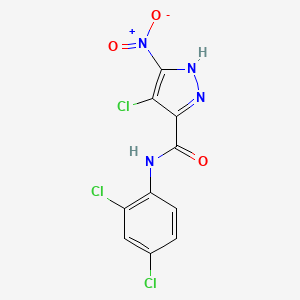
4-chloro-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide
Vue d'ensemble
Description
4-chloro-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide, also known as CDCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 4-chloro-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain signaling pathways that are involved in cancer cell growth and proliferation. Specifically, 4-chloro-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of the protein Src, which is known to be overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 4-chloro-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide has been found to have a number of other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes that are involved in inflammation, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been found to have antioxidant properties, which may help to protect against oxidative damage in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chloro-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide as a research tool is its specificity for certain signaling pathways, which allows researchers to target specific cellular processes. However, like many chemical compounds, 4-chloro-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide has some limitations in terms of its use in lab experiments. For example, it may have off-target effects on other signaling pathways, which can complicate data interpretation.
Orientations Futures
There are a number of potential future directions for research on 4-chloro-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide. One area of interest is the development of new cancer therapies based on 4-chloro-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide or related compounds. Another area of interest is the use of 4-chloro-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 4-chloro-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide and its effects on other signaling pathways in the body.
Applications De Recherche Scientifique
4-chloro-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide has been studied extensively in the field of cancer research, where it has been found to have potent anti-tumor effects. In particular, 4-chloro-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide has been shown to inhibit the growth and proliferation of various types of cancer cells, including breast, lung, and colon cancer cells. This makes it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
4-chloro-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N4O3/c11-4-1-2-6(5(12)3-4)14-10(18)8-7(13)9(16-15-8)17(19)20/h1-3H,(H,14,18)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYDGIREOMGXBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=NNC(=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-phenyl-1H-pyrazole-4-carbaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3725728.png)
![3-benzyl-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3725735.png)
![6-[(4-methoxyphenyl)amino]-4-[(4-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one](/img/structure/B3725739.png)
![N'-(4-hydroxy-3-methoxybenzylidene)-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B3725747.png)

![2-[(2,4-dimethylphenyl)imino]-5-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B3725759.png)
![4-[2-(2-amino-4-methyl-6-oxo-1-cyclohexen-1-yl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B3725771.png)
![2-[2-(2,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3725778.png)
![N'-{1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[1-(4-methylphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B3725782.png)
![ethyl 2-[(2,4-dichlorophenyl)amino]-5-(3-nitrobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3725796.png)
![ethyl 2-anilino-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3725801.png)
![ethyl 2-anilino-4-oxo-5-{[5-(phenylthio)-2-furyl]methylene}-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3725805.png)
![ethyl 5-[4-(allyloxy)-3-methoxybenzylidene]-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3725809.png)
![ethyl 5-(5-bromo-2-hydroxybenzylidene)-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3725812.png)